molecular formula C11H16ClNO3S B13207077 N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide

N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide

Cat. No.: B13207077
M. Wt: 277.77 g/mol
InChI Key: NFVIJFMJTGVVSR-NSHDSACASA-N
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Description

Chemical Structure and Properties N-(2-{4-[(1R)-2-Chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide (CAS: 157023-58-0) is a chiral sulfonamide derivative with the molecular formula C₁₀H₁₃ClNO₃S and a molecular weight of 263.74 g/mol . Its structure features a methanesulfonamide group linked to a phenethyl chain substituted with a (1R)-2-chloro-1-hydroxyethyl moiety. Key physicochemical properties include a calculated logP (lipophilicity) of 2.48 and a polar surface area (PSA) of 74.78 Ų, suggesting moderate membrane permeability and solubility .

The compound’s stereochemistry at the hydroxyethyl group (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Properties

Molecular Formula

C11H16ClNO3S

Molecular Weight

277.77 g/mol

IUPAC Name

N-[2-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]ethyl]methanesulfonamide

InChI

InChI=1S/C11H16ClNO3S/c1-17(15,16)13-7-6-9-2-4-10(5-3-9)11(14)8-12/h2-5,11,13-14H,6-8H2,1H3/t11-/m0/s1

InChI Key

NFVIJFMJTGVVSR-NSHDSACASA-N

Isomeric SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)[C@H](CCl)O

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)C(CCl)O

Origin of Product

United States

Preparation Methods

Preparation of the Chiral 2-Chloro-1-hydroxyethyl Phenyl Intermediate

This intermediate can be prepared by stereoselective reduction of a corresponding ketone or aldehyde precursor, followed by selective chlorination:

  • Step 1: Reduction of 4-acetylphenyl derivative
    Sodium borohydride reduction of 4-acetylphenyl compounds in ethanol at low temperature (0 °C) yields the corresponding chiral 1-hydroxyethyl phenyl isomers. Chromatographic separation allows isolation of the (1R)-isomer with high enantiomeric excess (up to 98% ee).

  • Step 2: Selective chlorination
    The hydroxyethyl intermediate is then subjected to chlorination using reagents such as thionyl chloride or other chlorinating agents under controlled conditions to introduce the chlorine atom at the 2-position while preserving stereochemistry.

Representative Experimental Procedure (Adapted from Patent EP2809661B1)

Step Reagents & Conditions Outcome & Notes
1. Reduction Sodium borohydride (NaBH4), ethanol, 0 °C, 2 h Conversion of 4-acetylphenyl derivative to 4-(1-hydroxyethyl)phenyl isomers; isolation of (1R)-isomer by chromatography; yield ~13% for isolated isomer; high enantiomeric excess (98%)
2. Chlorination Thionyl chloride or equivalent chlorinating agent, controlled temp Introduction of chlorine at 2-position, maintaining stereochemistry
3. Amination Ethylene diamine or ethylamine derivative, solvent DMF or DCM Formation of ethyl linker connecting phenyl ring to amine
4. Sulfonylation Methanesulfonyl chloride, base (triethylamine or 2,6-lutidine), DCM, 0 °C to RT, 20 h Formation of methanesulfonamide with yields up to 93%, high purity and stereochemical integrity

Analytical Data Supporting Preparation

  • Mass spectrometry (MS) : Molecular ion peaks consistent with expected molecular weights (m/z ~ 261 for hydroxyethyl derivatives, m/z ~ 278 for methanesulfonamide derivatives).
  • Chiral chromatography : Used to separate and confirm enantiomeric purity of intermediates and final product (e.g., Chiralpak AS-H column with CO2/EtOH mobile phase).
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy confirm structure and stereochemistry.
  • Infrared (IR) Spectroscopy : Characteristic sulfonamide S=O stretches and hydroxy group absorptions.

Summary Table of Key Preparation Steps and Yields

Preparation Step Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Product Description
Reduction of 4-acetylphenyl derivative NaBH4, EtOH, 0 °C, 2 h 13 (isolated isomer) 98% (1R)-1-(4-hydroxyethyl)phenyl derivative
Chlorination of hydroxyethyl intermediate Thionyl chloride or equivalent Not specified Maintained 2-chloro-1-hydroxyethyl phenyl intermediate
Amination to introduce ethyl linker Ethylamine, DMF/DCM Not specified Maintained 2-(4-(1R)-2-chloro-1-hydroxyethyl)phenylethylamine
Sulfonylation with methanesulfonyl chloride Methanesulfonyl chloride, base, DCM, 0 °C to RT 90-93 >98% Final methanesulfonamide product

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of azide or cyanide derivatives.

Scientific Research Applications

N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro-hydroxyethyl group plays a crucial role in binding to these targets, leading to modulation of their activity. The methanesulfonamide moiety further enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Counterparts

Compound Name Structure Molecular Weight (g/mol) logP PSA (Ų) Key Differences
N-(2-{4-[(1S)-2-Chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide (1S)-configured hydroxyethyl 263.74 2.48 74.78 Stereochemistry (S vs. R) may alter receptor binding or metabolic stability.
Target Compound (R-configuration) (1R)-configured hydroxyethyl 249.71 2.48 74.78 Preferred enantiomer in studies due to higher activity or selectivity.

Discussion: The S-isomer (sc-354180) is commercially available but lacks detailed pharmacological data . Enantiomeric pairs like these are often compared in receptor-binding assays to determine stereochemical selectivity, a common theme in cannabinoid receptor ligands (e.g., Sch225336 in ) .

Structural Analogues with Modified Sulfonamide Groups

Compound Name Structure Molecular Weight (g/mol) logP Key Differences
N-{4-[(1S)-2-Chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide N-methylated sulfonamide 263.74 2.68 Methylation reduces hydrogen-bonding capacity, potentially enhancing lipophilicity.
USP Sotalol Related Compound B (N-(4-Formylphenyl)methanesulfonamide) Formyl substituent 199.22 1.92 Lacks hydroxyethyl group; formyl moiety may confer electrophilic reactivity.

Discussion :
N-methylation (as in ) often improves metabolic stability but may reduce solubility. In contrast, the formyl group in Sotalol-related compounds () introduces a reactive site for further derivatization, common in antiarrhythmic drug development .

Functional Analogues in Cardiovascular Pharmacology

Compound Name Structure Molecular Weight (g/mol) Biological Activity
N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide (Sotalol Related Compound C) Isopropylaminoethyl substituent 292.83 β-blocker/antiarrhythmic activity (class II/III)
Target Compound Chloro-hydroxyethyl substituent 249.71 Unpublished activity, but structural similarity suggests potential cardiovascular applications.

Discussion: The isopropylaminoethyl group in Sotalol derivatives () is critical for β-adrenergic receptor antagonism. The target compound’s chloro-hydroxyethyl group may mimic this interaction but with altered selectivity due to steric and electronic differences.

Compounds with Heterocyclic Modifications

Compound Name Structure Molecular Weight (g/mol) Key Features
Sch225336 (CB2-selective bis-sulfone) Bis-sulfone and methoxy groups ~600 (estimated) High CB2 receptor selectivity; used in cannabinoid research.
Target Compound Single sulfonamide 249.71 Simpler structure; potential for CNS or cardiovascular targeting.

Discussion :
Sch225336’s bis-sulfone structure () enhances receptor affinity but complicates synthesis. The target compound’s simplicity may offer advantages in manufacturability and pharmacokinetics.

Research Implications and Gaps

  • Stereochemical Impact : The R-configuration of the target compound’s hydroxyethyl group () warrants comparative assays with its S-isomer () to elucidate enantioselective effects.
  • Metabolic Studies : N-methylated analogues () should be evaluated for stability in liver microsomes to guide lead optimization.

Biological Activity

N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide, also known by its CAS number 1955499-25-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₁H₁₆ClNO₃S, with a molecular weight of approximately 277.77 g/mol. The presence of the chloro and hydroxyethyl groups on the phenyl ring suggests potential interactions with biological targets, particularly in microbial systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. A notable study screened various N-substituted phenyl compounds for their effectiveness against common pathogens such as Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. The results indicated that compounds with halogenated phenyl rings exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and yeasts .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivity Against E. coliActivity Against S. aureusActivity Against MRSAActivity Against C. albicans
N-(4-chlorophenyl)-2-chloroacetamideModerateHighHighModerate
N-(3-bromophenyl)-2-chloroacetamideLowModerateHighLow
This compoundTBDTBDTBDTBD

Note: TBD = To Be Determined

The effectiveness of these compounds is attributed to their lipophilicity, which enhances their ability to penetrate cell membranes and exert antimicrobial effects.

Structure-Activity Relationship (SAR)

The structural modifications on the phenyl ring significantly influence the biological activity of sulfonamide derivatives. The position and type of substituents can alter the compound's interaction with microbial targets. For instance, compounds with para-substituted halogens demonstrated superior activity due to increased lipophilicity and better membrane permeability .

Case Studies

In a specific case study involving the synthesis and testing of various sulfonamide derivatives, including this compound, researchers employed quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on structural features. The study confirmed that certain structural motifs were essential for enhancing antimicrobial efficacy .

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